N-Acetyl-D-phenylalanyl-D-phenylalaninamide
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Overview
Description
N-Acetyl-D-phenylalanyl-D-phenylalaninamide is a synthetic compound that belongs to the class of peptides It is composed of two phenylalanine residues linked by an amide bond, with an acetyl group attached to the nitrogen atom of the first phenylalanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-phenylalanyl-D-phenylalaninamide typically involves the coupling of N-acetyl-D-phenylalanine with D-phenylalanine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are conducted under inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often obtained as a crystalline solid .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-phenylalanyl-D-phenylalaninamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation: The phenyl groups can undergo oxidation reactions, leading to the formation of quinones.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Hydrolysis: Yields N-acetyl-D-phenylalanine and D-phenylalanine.
Oxidation: Produces phenylalanine-derived quinones.
Substitution: Results in various N-acyl derivatives of the original compound.
Scientific Research Applications
N-Acetyl-D-phenylalanyl-D-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its potential role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-Acetyl-D-phenylalanyl-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to opioid receptors, exerting analgesic effects by modulating pain pathways .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-phenylalanine: A simpler analog with one phenylalanine residue.
N-Acetyl-L-phenylalanine: The L-enantiomer of N-Acetyl-D-phenylalanine.
N-Acetyl-D-phenylalanyl-L-phenylalaninamide: A dipeptide with mixed chirality.
Uniqueness
N-Acetyl-D-phenylalanyl-D-phenylalaninamide is unique due to its specific stereochemistry and the presence of two phenylalanine residues. This configuration imparts distinct biochemical properties, making it valuable for studying stereochemical effects in peptides and for potential therapeutic applications .
Properties
CAS No. |
24809-26-5 |
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Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C20H23N3O3/c1-14(24)22-18(13-16-10-6-3-7-11-16)20(26)23-17(19(21)25)12-15-8-4-2-5-9-15/h2-11,17-18H,12-13H2,1H3,(H2,21,25)(H,22,24)(H,23,26)/t17-,18-/m1/s1 |
InChI Key |
MRIDWVSVNKEVEJ-QZTJIDSGSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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